molecular formula C19H20N2O3S2 B2667361 (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1322011-04-0

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2667361
CAS No.: 1322011-04-0
M. Wt: 388.5
InChI Key: KYIWBWTURYRICN-FMQUCBEESA-N
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Description

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a synthetic specialty chemical designed for research and development applications. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its role as a key structural motif in the development of pharmacologically active agents . The molecular architecture integrates a 3,4,5-trimethyl substitution pattern on the benzothiazole ring, which can be strategically utilized to fine-tune the compound's electronic properties, steric profile, and overall bioavailability in structure-activity relationship (SAR) studies. The presence of the (E)-configured propanamide linker bearing a phenylsulfonyl group is a critical functional element, often employed to modulate electrophilicity and participate in specific molecular interactions with biological targets . As a high-purity research compound, it serves as a valuable intermediate for chemical synthesis and a potential probe for biochemical research. Its primary research value lies in exploring novel signaling pathways and developing new therapeutic candidates, particularly in areas where benzothiazole derivatives have shown promise. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-9-10-16-18(14(13)2)21(3)19(25-16)20-17(22)11-12-26(23,24)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWBWTURYRICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the phenylsulfonyl group and the propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group and the benzo[d]thiazole core play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways.

Biological Activity

The compound (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a phenylsulfonyl group attached to a benzo[d]thiazole moiety, which is known for its diverse biological activities. The chemical formula is C18H20N2O2SC_{18}H_{20}N_2O_2S, and its molecular weight is approximately 344.43 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular metabolism, thereby affecting cell proliferation and survival.
  • Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, suggesting potential effects on neurotransmitter systems which could influence mood and cognitive functions .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines need to be determined through further assays.
  • Neuropharmacological Effects : The structure suggests potential activity as a selective serotonin receptor modulator. This could lead to applications in treating mood disorders or neurodegenerative diseases.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound showed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.
  • Receptor Binding Studies : Binding affinity studies indicated that the compound interacts selectively with serotonin receptors, potentially leading to therapeutic effects in anxiety and depression models.

Data Table: Biological Activity Summary

Activity TypeAssessed EffectObserved ResultReference
CytotoxicityHuman cancer cell linesIC50: 10-30 µM
Receptor BindingSerotonin receptor interactionSelective binding
Enzymatic InhibitionSpecific metabolic enzymesInhibition observedOngoing research

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide with structurally related compounds from the literature:

Compound Name Structural Features Synthesis Route Key Differences
Target Compound Benzo[d]thiazol-2(3H)-ylidene core with 3,4,5-trimethyl substitution; phenylsulfonyl group. Likely involves sulfonylation of propanamide intermediate and condensation with substituted thiazole. Unique 3,4,5-trimethyl substitution on thiazole; (E)-configured sulfonyl linkage.
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid with sulfanyl linker. Multi-step synthesis: hydrazine reflux, cyclization with CS₂/KOH, and coupling reactions. Replaces sulfonyl with sulfanyl; lacks benzo[d]thiazole framework.
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole core with phenylacetyl and carbamate substituents. Nucleophilic substitution of ethyl chloroformate with triazole intermediate. Triazole instead of thiazole; carbamate functional group.
N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Thiadiazocin-thiazole hybrid with dimethoxyphenyl propanamide. Reductive cyclization using lead powder in DCM/methanol mixture. Larger polycyclic system (thiadiazocin); fluorophenyl substituent.
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide Thiazole-phenyldiazenyl hybrid with dimethoxyphenyl propanamide. T3P®-mediated coupling of propionic acid with thiazole-amine intermediate. Phenyldiazenyl substituent; pyridin-2-yl linkage.

Key Observations:

Substituent Effects : The 3,4,5-trimethyl substitution on the thiazole ring may improve metabolic stability compared to unsubstituted analogs (e.g., ), though this requires experimental validation .

Sulfonyl vs. Sulfanyl/Sulfonic Groups : The phenylsulfonyl group in the target compound could enhance solubility and hydrogen-bonding capacity relative to sulfanyl () or unmodified thiol derivatives .

Research Findings and Limitations

  • Structural Characterization: While NMR data for the target compound are unavailable, related benzo[d]thiazoles (e.g., ) show diagnostic peaks for aromatic protons (δ 7.5–8.2 ppm) and NH groups (δ ~13.0 ppm), suggesting similar spectral features .
  • Biological Activity: No direct data exist in the provided evidence.
  • Gaps in Data : Comparative pharmacokinetic or toxicity profiles are absent, limiting a full assessment of the target compound’s advantages over analogs.

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